2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C20H20N4O3S3. This compound is notable for its unique structure, which includes a thiadiazole ring and a hydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with 2,4-dimethoxybenzaldehyde to form the desired acetohydrazide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the double bonds, leading to the formation of simpler derivatives.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in antimicrobial and anticancer research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and hydrazide moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- 2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide apart is its unique combination of a thiadiazole ring and a hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H20N4O3S3 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H20N4O3S3/c1-26-16-9-8-15(17(10-16)27-2)11-21-22-18(25)13-29-20-24-23-19(30-20)28-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,22,25)/b21-11+ |
InChI Key |
XTQRULNNXYWONA-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Origin of Product |
United States |
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